3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide
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Overview
Description
3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a complex organic compound that features a benzamide core with a cyano group and a pyridinyl-piperidinyl moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
The primary target of 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is the nuclear hormone receptor known as retinoic acid receptor-related orphan C2 (RORC2, also known as RORγt) . RORC2 is a promising target for the treatment of autoimmune diseases .
Mode of Action
This compound acts as an inverse agonist of RORC2 . It binds to RORC2 with high affinity, inhibiting the production of IL-17, a key pro-inflammatory cytokine . This interaction results in a reduction of inflammation, particularly in Th17 cells .
Biochemical Pathways
The action of this compound primarily affects the IL-17 pathway . By inhibiting the production of IL-17, it disrupts the signaling cascade that leads to inflammation. This can have downstream effects on various immune responses, potentially alleviating symptoms of autoimmune diseases .
Pharmacokinetics
The pharmacokinetic properties of this compound include good metabolic stability and oral bioavailability . These properties are crucial for the compound’s effectiveness, as they ensure that it can be efficiently absorbed, distributed, metabolized, and excreted (ADME). The compound’s bioavailability ensures that a sufficient amount of the drug reaches the target site to exert its therapeutic effect .
Result of Action
The result of the compound’s action is a reduction in IL-17 levels and, consequently, a decrease in inflammation . In a preclinical in vivo animal model, oral administration of the compound was shown to reduce skin inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Piperidinyl Moiety: The piperidinyl group is synthesized through a series of reactions starting from pyridine. This involves the formation of a piperidine ring, which is then functionalized to introduce the desired substituents.
Introduction of the Cyano Group: The cyano group is introduced via a nucleophilic substitution reaction, often using cyanide salts under basic conditions.
Coupling with Benzamide: The final step involves coupling the piperidinyl moiety with benzamide. This is typically achieved through an amide bond formation reaction, using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Comparison with Similar Compounds
Similar Compounds
3-cyano-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzamide: Similar structure but with a different position of the pyridine ring.
3-cyano-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide: Another positional isomer with the pyridine ring in a different position.
N-(4-cyanophenyl)-N’-((1-(pyridin-3-yl)piperidin-4-yl)methyl)urea: A structurally related compound with a urea moiety instead of a benzamide.
Uniqueness
3-cyano-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
3-cyano-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-12-16-3-1-4-17(11-16)19(24)22-13-15-6-9-23(10-7-15)18-5-2-8-21-14-18/h1-5,8,11,14-15H,6-7,9-10,13H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIIFQVDFDOSFBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=CC(=C2)C#N)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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